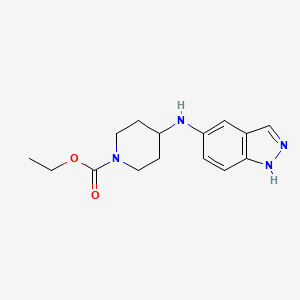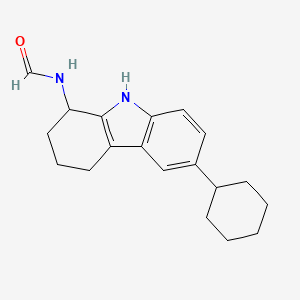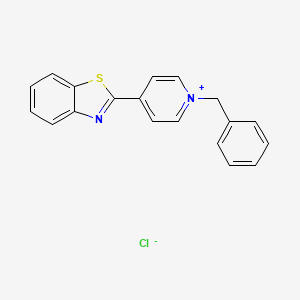![molecular formula C15H11Br2NO B5003158 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one, also known as BBAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in research applications. BBAP is a member of the chalcone family and is commonly used as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, as well as the activity of certain receptors involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been found to exhibit antioxidant activity and to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to act as a starting material for the synthesis of other compounds. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one. One area of interest is the development of new drugs based on the structure of this compound, particularly drugs with anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems. Finally, the potential toxicity of this compound at high doses should be further explored to ensure its safety for use in research and drug development.
Synthesemethoden
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde or ketone with an aromatic compound in the presence of a base catalyst. The Knoevenagel reaction is similar to the Claisen-Schmidt condensation reaction but involves the reaction of an aldehyde or ketone with a malonic acid derivative in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one has been used in various research applications, including the development of new drugs and the study of biological systems. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Additionally, this compound has been used in the study of the effects of chalcones on biological systems, including their role in modulating the activity of enzymes and receptors.
Eigenschaften
IUPAC Name |
(E)-3-(2-bromoanilino)-1-(4-bromophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO/c16-12-7-5-11(6-8-12)15(19)9-10-18-14-4-2-1-3-13(14)17/h1-10,18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIUBMFWPNLPGW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)
![N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5003092.png)
![1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)




![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)
![3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5003184.png)